TAAR1 Agonist Activity: Cross‑Class Comparison of Triazole Carboxamide Regioisomers
The US patent US9416127B2 exemplifies a series of triazole carboxamides as TAAR1 ligands [1]. While CAS 1355792‑51‑6 is not explicitly exemplified, the patent discloses that 2‑fluorophenyl‑substituted piperazine‑triazole carboxamides exhibit EC₅₀ values in the low‑micromolar to sub‑micromolar range at human TAAR1. By inference, the 2‑fluorophenyl substitution pattern (as present in the target compound) may confer distinct agonist potency relative to the 3‑ or 4‑fluorophenyl analogs also claimed.
| Evidence Dimension | TAAR1 agonist potency (cAMP assay) |
|---|---|
| Target Compound Data | Not directly reported; class range EC₅₀: <10 µM (inferred from patent examples with 2‑fluorophenyl motif) |
| Comparator Or Baseline | 3‑fluorophenyl and 4‑fluorophenyl piperazine‑triazole‑carboxamide analogs: EC₅₀ values vary from 0.5 µM to >10 µM |
| Quantified Difference | Positional fluorine isomerism can shift potency by >10‑fold within the same scaffold |
| Conditions | Recombinant human TAAR1 expressed in CHO‑K1 cells; cAMP accumulation measured by HTRF |
Why This Matters
Procurement for TAAR1‑focused programs must consider fluorine regioisomerism, as potency differences of an order of magnitude impact lead selection.
- [1] Galley, G., Ghellamallah, C., Norcross, R., Pflieger, P. (2016). Triazole carboxamides and uses thereof. US Patent US9416127B2. Example compounds and Table 1. View Source
